molecular formula C10H29NO2Si3 B6593193 3-Aminopropylmethylbis(trimethylsiloxy)silane CAS No. 42292-18-2

3-Aminopropylmethylbis(trimethylsiloxy)silane

Cat. No.: B6593193
CAS No.: 42292-18-2
M. Wt: 279.60 g/mol
InChI Key: KWQQHTNSJIJFBO-UHFFFAOYSA-N
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Description

3-Aminopropylmethylbis(trimethylsiloxy)silane is a monofunctional organosilane reagent characterized by an amino group and hydrolyzable siloxy groups on a single silicon atom. This structure is key to its primary research value as an efficient surface modifying agent and a precursor in materials science. Its main applications include the functionalization of inorganic surfaces like glass, silica, and metal oxides. The siloxy groups can undergo hydrolysis and condensation reactions with surface hydroxyl groups, forming stable covalent bonds and creating a self-assembled monolayer. The pendant primary amine group then introduces a reactive handle onto the surface, which can be used for further chemical conjugation. This makes the compound particularly valuable for immobilizing biomolecules such as proteins and DNA in biosensor development, promoting cell adhesion in biomaterial research, and creating amine-functionalized substrates for chromatography. Furthermore, 3-Aminopropylmethylbis(trimethylsiloxy)silane serves as a key building block in the sol-gel synthesis of organic-inorganic hybrid materials. By acting as a bridge between organic and inorganic phases, it facilitates the creation of materials with tailored mechanical, thermal, and optical properties for applications in advanced coatings, drug delivery systems, and composite materials. The methyl group on the silicon center influences the hydrolysis kinetics compared to trichloro or trialkoxysilanes, offering researchers a tool to modulate reaction rates for better process control. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H29NO2Si3/c1-14(2,3)12-16(7,10-8-9-11)13-15(4,5)6/h8-11H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQQHTNSJIJFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCCN)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H29NO2Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037365
Record name 3-(3-Aminopropyl)heptamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42292-18-2
Record name 3-[1,3,3,3-Tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42292-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Aminopropyl)heptamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3-Aminopropylmethylbis(trimethylsiloxy)silane" CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 42292-18-2 Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


[1][2][3][4]

Part 1: Executive Summary & Core Identity

In the specialized field of organosilicon chemistry for life sciences, 3-Aminopropylmethylbis(trimethylsiloxy)silane represents a critical divergence from standard silane coupling agents. Unlike the ubiquitous (3-Aminopropyl)trimethoxysilane (APTMS), which relies on hydrolyzable alkoxy groups to form crosslinked networks, this compound is a discrete amino-functional trisiloxane .

Its structure consists of a central silicon atom bonded to a reactive primary amine tail, a methyl group, and two chemically inert trimethylsiloxy (


) wings. This unique architecture makes it an ideal "End-Capper"  or "Chain-Modifier"  in the synthesis of medical-grade silicones and amino-functionalized hydrophobic fluids. It allows researchers to introduce precise amine functionality into lipophilic environments without the uncontrolled polymerization often seen with alkoxy silanes.
Physicochemical Profile[1][3][5][6][7][8][9]
PropertyValueRelevance
CAS Number 42292-18-2 Unique Identifier
Molecular Weight 279.61 g/mol Stoichiometric calculations
Boiling Point 75–78 °C @ 0.75 mmHgVacuum distillation required for purification
Density 0.856 g/mLFluid mechanics & dosing
Refractive Index 1.4152 (

)
Purity verification
Appearance Clear, colorless liquidVisual quality check
Solubility Soluble in organic solvents; hydrolytically stableCompatible with hydrophobic matrices

Part 2: Mechanism of Action & Reactivity

The Siloxane Advantage

The defining feature of this molecule is the stability of its


 (siloxane) bonds compared to 

(alkoxy) bonds.
  • Alkoxy Silanes (e.g., APTMS): Hydrolyze in water to form silanols (

    
    ), which condense rapidly into messy, crosslinked networks.
    
  • Bis(trimethylsiloxy)silane (This Compound): The trimethylsiloxy groups act as "M" units (

    
    ) in silicone nomenclature. They do not hydrolyze under mild conditions. Instead, this molecule acts as a source of the 
    
    
    
    unit
    (
    
    
    ) and M units during acid/base-catalyzed equilibration.
Primary Amine Nucleophilicity

The pendant


 group remains a potent nucleophile. It can be used for:
  • Bioconjugation: Reacting with NHS-esters or isothiocyanates on proteins/peptides.

  • Surface Passivation: Creating a hydrophobic "brush" on surfaces that still retains a positive charge (at physiological pH) or a reactive handle.

ReactivityMap cluster_0 Molecule Structure cluster_1 Reaction Pathways CentralSi Central Si (D-Unit Core) Amine Primary Amine (-(CH2)3NH2) CentralSi->Amine Stable Si-C Bond Siloxy Trimethylsiloxy Wings (-OSiMe3) CentralSi->Siloxy Stable Si-O-Si Bond Equilibration Equilibration (with Cyclics) CentralSi->Equilibration Chain Insertion (D-Unit source) Conjugation Bio-Conjugation (Amide Bond) Amine->Conjugation Nucleophilic Attack Siloxy->Equilibration Chain Termination (M-Unit source)

Figure 1: Structural reactivity map of 3-Aminopropylmethylbis(trimethylsiloxy)silane showing dual functionality.

Part 3: Applications in Drug Development

Synthesis of Amino-Functional Silicones (Drug Carriers)

In drug delivery, pure silicone fluids (PDMS) are often too inert. Incorporating this silane allows for the creation of amino-silicones . These modified fluids can:

  • Form stable emulsions for topical drug delivery.

  • Complex with genetic material (DNA/RNA) via electrostatic interaction (amine protonation).

  • Act as softeners in transdermal patch adhesives to modulate drug release rates.

Surface Modification of Nanoparticles

Unlike APTMS, which can cause nanoparticles to aggregate via inter-particle crosslinking, 3-Aminopropylmethylbis(trimethylsiloxy)silane provides steric stabilization . The bulky trimethylsiloxy groups prevent close contact between particles, while the amine group remains available for targeting ligand attachment.

Part 4: Experimental Protocol

Protocol: Synthesis of Amino-Functional Polysiloxane via Equilibration

Objective: To synthesize a medical-grade silicone fluid with controlled amine content using 3-Aminopropylmethylbis(trimethylsiloxy)silane as the chain modifier.

Safety: Work in a fume hood. The silane causes severe skin burns (H314).[2] Wear nitrile gloves and eye protection.

Reagents:
  • Monomer: Octamethylcyclotetrasiloxane (

    
    ) – Backbone source.
    
  • Modifier: 3-Aminopropylmethylbis(trimethylsiloxy)silane (CAS 42292-18-2) – Functional end-capper.[2]

  • Catalyst: Tetramethylammonium hydroxide (TMAH) or Potassium Hydroxide (KOH).

Workflow:
  • Stoichiometry Calculation:

    • Target Molecular Weight (

      
      ) is controlled by the ratio of 
      
      
      
      to the Modifier.
    • The Modifier acts as the chain terminator (

      
       units).
      
    • Equation:

      
      
      
  • Reaction Setup:

    • Charge a 3-neck round bottom flask with

      
       and the calculated amount of Modifier.
      
    • Add catalyst (0.1 wt% of total mass).

    • Purge with nitrogen to remove moisture/oxygen.

  • Equilibration:

    • Heat to 80–90°C with stirring.

    • Maintain for 4–6 hours. The catalyst breaks and reforms siloxane bonds, randomizing the distribution of the amine-bearing units and

      
       units.
      
  • Deactivation:

    • Raise temperature to 150°C for 30 minutes to decompose the TMAH catalyst (releasing volatile trimethylamine/methanol).

    • Apply vacuum (<10 mmHg) to strip off unreacted cyclic siloxanes (

      
      , 
      
      
      
      ).
  • Validation:

    • Measure Refractive Index (should stabilize).

    • Titrate amine content (using HClO4 in acetic acid) to confirm functionalization density.

SynthesisWorkflow Start Start: Charge Flask (D4 + Modifier + Catalyst) Heat Heat to 80-90°C (Equilibration) Start->Heat Reaction Siloxane Bond Shuffling (Randomization of Amine Units) Heat->Reaction 4-6 Hours Deactivate Heat to 150°C (Catalyst Decomposition) Reaction->Deactivate Vacuum Vacuum Stripping (Remove Volatiles) Deactivate->Vacuum Product Final Product: Amino-Functional Silicone Fluid Vacuum->Product

Figure 2: Step-by-step synthesis workflow for amino-silicone fluids using equilibration chemistry.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10912899, 3-Aminopropylmethylbis(trimethylsiloxy)silane. Retrieved from [Link]

  • Gelest, Inc. 3-Aminopropylmethylbis(trimethylsiloxy)silane Product Data Sheet (SIA0604.5).[4][5] Retrieved from [Link]

Sources

"3-Aminopropylmethylbis(trimethylsiloxy)silane" molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 3-Aminopropylmethylbis(trimethylsiloxy)silane , a specialized organosilane distinct from common coupling agents like APTES.[1][2] This guide is structured to serve researchers in drug delivery, biomaterials, and surface chemistry.[1]

Physicochemical Architecture and Bio-Interfacial Applications[1][2]

Molecular Architecture & Identification

3-Aminopropylmethylbis(trimethylsiloxy)silane (CAS: 42292-18-2) is a discrete, mono-functional aminosiloxane.[1][2][3] Unlike trialkoxysilanes (e.g., APTES) which polymerize into undefined networks, this molecule possesses a "T-structure" or "M-D-M" architecture.[1][2] It features a central silicon atom (D unit) functionalized with a reactive primary amine and capped by two bulky, hydrophobic trimethylsiloxy groups (M units).[1]

This structure imparts unique surfactant-like properties and prevents uncontrolled crosslinking, making it an ideal candidate for precision surface modification and the synthesis of defined amino-silicone fluids used in drug delivery vehicles.[1][2]

Structural Diagram

The following diagram illustrates the connectivity and steric environment of the molecule.[1]

MolecularStructure cluster_Wings Hydrophobic Shield (Steric Bulk) CentralSi Central Silicon (Si) Methyl Methyl Group (-CH3) CentralSi->Methyl PropylAmine Aminopropyl Linker -(CH2)3-NH2 CentralSi->PropylAmine Reactive Site Siloxy1 Trimethylsiloxy -O-Si(Me)3 CentralSi->Siloxy1 Inert Cap Siloxy2 Trimethylsiloxy -O-Si(Me)3 CentralSi->Siloxy2 Inert Cap

Figure 1: Molecular connectivity showing the reactive amine "head" and the hydrophobic, inert siloxane "wings" that prevent polymerization.[1]

Physicochemical Profile

The following data is critical for calculating stoichiometry in synthesis and surface passivation protocols.

PropertyValueUnitRelevance to Experimental Design
Molecular Formula

-Stoichiometric calculations.
Molecular Weight 279.61 g/mol Mass-to-molar conversion.[1][2]
CAS Number 42292-18-2-Regulatory verification.[1][2]
Boiling Point 75–78°C @ 0.75 mmHgVacuum distillation required for purification.[2]
Density 0.856g/mLVolumetric dosing.[2]
Refractive Index 1.4152

Purity check via refractometry.[2]
Hydrolytic Sensitivity Class 2-Stable in neutral water; reacts/cleaves in aqueous acid.[1][2]
Mechanistic Functionality in Drug Development

This silane functions differently from standard coupling agents.[2] Its utility in drug development stems from three specific mechanisms:

  • Surfactant "Superspreading": The trisiloxane backbone is highly hydrophobic and flexible, allowing the molecule to orient at interfaces (oil/water or air/water).[1] The amine headgroup provides a cationic anchor or conjugation site.[1] This structure mimics "superspreader" surfactants, enhancing the permeation of topical/transdermal drug formulations.[1]

  • End-Capping / Chain Termination: In the synthesis of amino-functionalized PDMS (polydimethylsiloxane), this molecule acts as a chain terminator.[1][2] By controlling the ratio of this silane to cyclic siloxanes (D4), researchers can synthesize silicone fluids with a precise molecular weight and exact amine functionality at the chain ends , crucial for reproducible drug elution profiles.[1]

  • Steric Passivation: When used to modify surfaces (e.g., silica nanoparticles), the bulky trimethylsiloxy groups prevent the formation of disordered multilayers.[1] This results in a "brush" configuration that reduces non-specific protein adsorption (fouling) while presenting the amine for specific drug conjugation.[1]

Experimental Protocol: Synthesis of Amphiphilic Drug Conjugates

A primary application is reacting the amine tail with a hydrophobic drug or linker to create a self-assembling prodrug or nanocarrier component.[1][2]

Objective: Conjugate a Carboxyl-containing therapeutic (Drug-COOH) to 3-Aminopropylmethylbis(trimethylsiloxy)silane using EDC/NHS chemistry to improve lipophilicity and membrane permeability.

Reagents
  • Silane: 3-Aminopropylmethylbis(trimethylsiloxy)silane (1 eq).[1][2][3][4][5]

  • Drug: Carboxyl-containing small molecule (1 eq).[1][2]

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) and NHS (N-Hydroxysuccinimide) (1.2 eq).[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.[2]

  • Base: Triethylamine (TEA) (catalytic, if drug is acidic salt).[1]

Step-by-Step Workflow
  • Activation:

    • Dissolve Drug-COOH in anhydrous DCM under Nitrogen atmosphere.

    • Add EDC and NHS.[2] Stir at

      
       for 30 minutes, then warm to Room Temperature (RT) for 1 hour. This forms the reactive NHS-ester intermediate.[1][2]
      
  • Conjugation:

    • Add 3-Aminopropylmethylbis(trimethylsiloxy)silane dropwise to the activated drug solution.[1][2]

    • Critical Step: Monitor pH.[2][6] If the reaction generates acid, maintain pH ~8 using TEA to ensure the silane amine remains unprotonated and nucleophilic.[1]

    • Stir at RT for 12–24 hours.[2]

  • Purification:

    • The product (Drug-Amide-Siloxane) is highly lipophilic.[1][2]

    • Wash the organic phase with dilute HCl (to remove unreacted EDC/amine), then saturated

      
      , then brine.[1]
      
    • Dry over

      
       and evaporate solvent.[2]
      
  • Validation:

    • FTIR: Look for the disappearance of the amine N-H stretch (~3300

      
      ) and appearance of the Amide II band (~1550 
      
      
      
      ).[1]
    • NMR: Confirm the integration of the trimethylsiloxy protons (~0.1 ppm) relative to the drug protons.

Reaction Pathway Diagram

ConjugationWorkflow Drug Drug-COOH Activation Activation Step (Formation of NHS-Ester) Drug->Activation Silane Aminosiloxane (CAS 42292-18-2) Coupling Nucleophilic Attack (Amine -> Carbonyl) Silane->Coupling Activators EDC / NHS Activators->Activation Activation->Coupling Activated Intermediate Product Amphiphilic Siloxane-Drug Conjugate Coupling->Product Amide Bond Formation

Figure 2: Logic flow for synthesizing lipophilic drug conjugates using the aminosiloxane.[1][2]

Safety & Handling

This compound is an organosilane and must be handled with standard chemical hygiene protocols.[2]

  • Hazards:

    • Skin/Eye Irritation (H315/H319): The amine group is alkaline and can cause chemical burns or severe irritation.[1]

    • Respiratory Irritation (H335): Volatile components may irritate the upper respiratory tract.[1]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Moisture can cause slow hydrolysis of the siloxane bonds over extended periods, releasing hexamethyldisiloxane.[1]

  • Compatibility: Incompatible with strong acids (cleaves siloxane bonds) and strong oxidizers.[2]

References
  • Gelest, Inc. (2024).[2] 3-Aminopropylmethylbis(trimethylsiloxy)silane - Product Specification and Safety Data Sheet. Retrieved from [Link]

  • PubChem. (2024).[2] Compound Summary: 3-Aminopropylmethylbis(trimethylsiloxy)silane (CID 10912899).[1][2][5] National Library of Medicine.[2] Retrieved from [Link]

  • Ningbo Inno Pharmchem. (2024).[2] Applications of 3-Aminopropylbis(trimethylsiloxy)methylsilane in Chemical Synthesis. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (2019).[2] Synthesis of 3-Aminopropylmethylbis(trimethylsiloxy)silane Sugar Amides for Surfactant Applications. Retrieved from [Link][1]

Sources

Technical Guide: Reactivity & Applications of 3-Aminopropylmethylbis(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical behavior and application protocols for 3-Aminopropylmethylbis(trimethylsiloxy)silane (CAS 42292-18-2). Distinct from standard silane coupling agents (e.g., APTES) which rely on hydrolyzable alkoxy groups for surface anchoring, this molecule features a hydrolytically stable, bulky siloxane tail and a reactive primary amine head.

It functions primarily as a monofunctional end-capper or pendant modifier , used to introduce hydrophobic silicone domains into organic polymers (polyurethanes, epoxies, polyamides) without inducing crosslinking. This guide details its nucleophilic reactivity profile, steric implications, and validated protocols for synthesis.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a central silicon atom bonded to a reactive propyl amine, a methyl group, and two bulky trimethylsiloxy (


) groups.
  • Reactive Center (Head): Primary amine (

    
    ). High nucleophilicity; susceptible to electrophilic attack.
    
  • Steric Shield (Tail): The bis(trimethylsiloxy) moiety creates a "butterfly" steric profile. Unlike linear siloxanes, this branched structure disrupts chain packing, significantly lowering surface tension and increasing free volume in modified polymers.

  • Hydrolytic Stability: Unlike alkoxysilanes (e.g.,

    
    ), the 
    
    
    
    bonds in this molecule are stable to moisture under neutral conditions. It does not self-condense to form sol-gel networks.
Key Properties Table
PropertyValue / CharacteristicImplication for Reactivity
Molecular Formula

High ratio of Si-C to polar groups.
Molecular Weight ~279.6 g/mol Moderate volatility; easy to remove excess by vacuum.
Functionality Monofunctional (Amine)Acts as a chain terminator; prevents gelation.
Hydrophobicity HighRequires non-polar or amphiphilic solvents (Toluene, THF).
pKb (Amine) ~3.4 - 4.0 (Est.)Sufficiently basic to catalyze its own reactions with epoxides.

Part 2: Nucleophilic Reactivity Profile

The reactivity of 3-Aminopropylmethylbis(trimethylsiloxy)silane is governed by the nucleophilic attack of the primary nitrogen lone pair.

Reaction with Isocyanates (Polyurethane Modification)

This is the most common application. The amine reacts rapidly with isocyanates (


) to form urea linkages.
  • Mechanism: Nucleophilic addition of the amine nitrogen to the isocyanate carbon.

  • Utility: Used to "cap" isocyanate-terminated prepolymers, creating a "silicone-modified urea" that migrates to the surface of coatings to provide slip and mar resistance.

  • Kinetics: Extremely fast at room temperature. Often requires no catalyst.

Reaction with Epoxides (Epoxy Resin Modification)

The amine undergoes ring-opening addition with oxirane rings.

  • Mechanism: The amine attacks the less substituted carbon of the epoxide ring.

  • Utility: Acts as a co-curing agent or flexibilizer. The bulky siloxane tail acts as an internal plasticizer, reducing the brittleness of the cured epoxy network.

  • Stoichiometry: One molecule can theoretically react with two epoxide groups (via the secondary amine intermediate), but steric bulk often limits it to a 1:1 ratio in dense networks.

Reaction with Carbonyls (Acyl Chlorides / Anhydrides)

Standard amidation chemistry applies.

  • Utility: Synthesis of silicone-functionalized surfactants or dendrons.

  • Precaution: The byproduct (HCl) must be scavenged (e.g., with Triethylamine) to prevent acid-catalyzed rearrangement of the siloxane backbone.

Part 3: Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthesis pathways for modifying organic backbones using this silane.

ReactivityPathways Silane 3-Aminopropylmethylbis (trimethylsiloxy)silane Urea Silicone-Urea Conjugate (Surface Active) Silane->Urea Fast Addition (Exothermic) AmineAlcohol Amino-Alcohol Adduct (Internal Plasticizer) Silane->AmineAlcohol Ring Opening (60-80°C) Amide Silicone-Amide (Surfactant) Silane->Amide Substitution (+ Base Scavenger) Isocyanate Isocyanate (R-NCO) Epoxide Epoxide (Oxirane) Isocyanate->Urea Acyl Acyl Chloride (R-COCl) Epoxide->AmineAlcohol Acyl->Amide

Figure 1: Primary reaction pathways. The amine head drives the chemistry, while the siloxane tail dictates the physical properties of the product.

Part 4: Experimental Protocols

Protocol A: Synthesis of Silicone-Modified Polyurethane Prepolymer

Objective: End-cap a diisocyanate prepolymer to create a hydrophobic coating additive.

Reagents:

  • Isophorone Diisocyanate (IPDI) or similar prepolymer.

  • 3-Aminopropylmethylbis(trimethylsiloxy)silane (The Silane).[1][2][3][4]

  • Solvent: Anhydrous Toluene or Ethyl Acetate.

Step-by-Step Methodology:

  • System Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, nitrogen inlet, and addition funnel. Flame-dry glassware to remove moisture (moisture competes with the amine for isocyanates).

  • Solvation: Dissolve the Isocyanate prepolymer in Toluene (20-30% solids).

  • Stoichiometric Calculation: Calculate the NCO equivalent weight. To fully cap the chain, use a 1:1 molar ratio of Amine:NCO. To create a pendant modification, use a deficit of silane (e.g., 10 mol% of NCO groups).

  • Addition (Critical Step):

    • Why: The Amine-Isocyanate reaction is highly exothermic. Rapid addition can cause local overheating and side reactions (biuret formation).

    • Action: Add the Silane dropwise over 30-45 minutes while maintaining the reaction temperature between 20°C and 35°C using a water bath.

  • Completion: Monitor the reaction via FT-IR. Look for the disappearance of the NCO peak (

    
    ) and the appearance of the Urea Carbonyl peak (
    
    
    
    ).
  • Workup: If used as an additive, the solution can be used directly. If isolation is required, strip solvent via rotary evaporation at

    
    .
    
Protocol B: Surface Modification of Epoxy-Activated Silica

Objective: Graft the silane onto a surface containing epoxide groups (e.g., Glycidoxypropyltrimethoxysilane-treated glass).

  • Preparation: Ensure the substrate has active epoxide groups.

  • Reaction Solution: Prepare a 2% (w/v) solution of the Silane in anhydrous Ethanol or Isopropanol.

    • Note: Unlike APTES, no water or acid catalyst is needed because we are not hydrolyzing siloxanes; we are reacting the amine.

  • Incubation: Immerse substrate in the solution for 2–4 hours at 50°C.

    • Causality: Elevated temperature is required to drive the epoxide ring-opening by the amine within a reasonable timeframe.

  • Washing: Rinse vigorously with fresh solvent to remove physically adsorbed silanes.

  • Curing: Bake at 110°C for 30 minutes to finalize the covalent bond formation.

Part 5: Troubleshooting & Stability

Steric Hindrance & Reactivity

While the propyl linker provides some distance, the bis(trimethylsiloxy) head is bulky.

  • Observation: Reaction rates with internal epoxides or sterically hindered isocyanates may be slower than with linear amines (e.g., butylamine).

  • Solution: Increase reaction temperature by 10-20°C or use a polar aprotic solvent (e.g., DMF) to improve kinetics, provided it is compatible with the siloxane solubility.

Siloxane Redistribution (The "Hidden" Danger)

Under strong acidic (


) or basic (

) conditions, the

bonds can break and rearrange (equilibration).
  • Risk: The trimethylsiloxy groups can "scramble," leading to the formation of volatile Hexamethyldisiloxane (HMDS) and crosslinked silicone gels.

  • Prevention: Maintain reaction pH between 4 and 9. If using acid chlorides, strictly scavenge HCl with a tertiary amine base.

Solubility Mismatch

The molecule is highly hydrophobic.

  • Issue: Haze or phase separation when added to polar resins (e.g., aqueous polyurethanes).

  • Solution: Pre-dilute the silane in a co-solvent (e.g., Glycol Ether) before introduction, or react it with the hydrophobic segment of the polymer before water dispersion.

References

  • Gelest, Inc. (2020).[2][3] Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link] (Product Code SIA0604.5).[2][3][4]

  • Arkles, B. (2011). Hydrophobicity, Hydrophilicity and Silanes. Gelest Technical Brochure.
  • PubChem. (n.d.).[1] Compound Summary: 3-Aminopropylmethylbis(trimethylsiloxy)silane (CAS 42292-18-2).[1][4] National Library of Medicine. Retrieved from [Link]

  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes. CRC Press.[5] (Reference for Amine-Isocyanate kinetics).

  • Petrie, E. M. (2006). Epoxy Adhesive Formulations. McGraw-Hill Education. (Reference for Amine-Epoxy stoichiometry).

Sources

Methodological & Application

Application Notes & Protocols: High-Fidelity Biomolecule Immobilization using 3-Aminopropylmethylbis(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the theory and practical application of 3-Aminopropylmethylbis(trimethylsiloxy)silane for the covalent immobilization of biomolecules. This guide emphasizes the chemical rationale behind the protocol steps to empower users to optimize their surface functionalization strategies for enhanced performance and reproducibility.

Strategic Overview: The Advantage of a Controlled Monolayer

The precise and stable anchoring of biomolecules to solid-state substrates is a cornerstone of modern biotechnology, underpinning advancements in areas from high-throughput screening and diagnostics to biocompatible implants. The choice of surface chemistry is a critical determinant of the immobilized biomolecule's stability, orientation, and ultimate biological activity.

While 3-aminopropyltriethoxysilane (APTES) is a widely used aminosilane, its three reactive ethoxy groups can lead to uncontrolled polymerization, resulting in thick, non-uniform, and often poorly defined surface layers. In contrast, 3-Aminopropylmethylbis(trimethylsiloxy)silane possesses a single reactive methoxy group. This monoalkoxy structure is key to its primary advantage: the formation of a well-ordered, reproducible monolayer of primary amine groups. This controlled surface architecture minimizes non-specific interactions and ensures a more homogenous presentation of the immobilized biomolecule, which is often crucial for preserving its native conformation and function.

The terminal primary amine (-NH₂) provides a versatile chemical handle for the covalent attachment of proteins, antibodies, oligonucleotides, and other ligands, typically via amine-reactive crosslinkers.

The Two-Stage Mechanism of Functionalization

The successful immobilization of biomolecules using 3-Aminopropylmethylbis(trimethylsiloxy)silane is achieved through a sequential, two-stage process:

  • Surface Silanization: This initial stage involves the covalent attachment of the silane to the substrate. The process is initiated by the hydrolysis of the methoxysilane group in the presence of trace surface water, forming a reactive silanol (-Si-OH). This silanol then undergoes a condensation reaction with hydroxyl groups (-OH) present on the surface of substrates like glass, silicon dioxide, and other metal oxides. This reaction forms a highly stable, covalent siloxane bond (Si-O-Si), effectively tethering the aminopropyl chain to the surface.

  • Biomolecule Conjugation: With the surface now decorated with accessible primary amine groups, a secondary reaction is performed to attach the biomolecule of interest. This is typically mediated by a bifunctional crosslinker that bridges the surface amine with a reactive group on the biomolecule (e.g., another amine or a carboxyl group).

The general workflow for surface preparation and silanization is depicted below.

G cluster_0 I. Surface Preparation cluster_1 II. Silanization cluster_2 III. Result Substrate Substrate (e.g., Glass, SiO2) Cleaning Piranha / Plasma Cleaning Substrate->Cleaning Hydroxylation Activated Hydroxylated Surface (High density of -OH groups) Cleaning->Hydroxylation Silane 3-Aminopropylmethylbis (trimethylsiloxy)silane Solution Hydroxylation->Silane Submersion & Incubation Reaction Covalent Siloxane Bond Formation Silane->Reaction Curing Baking to strengthen bonds and remove unbound silane Reaction->Curing Washing Solvent Wash (Toluene, Ethanol) Curing->Washing Functionalized_Surface Amine-Terminated Monolayer Washing->Functionalized_Surface caption Figure 1. General workflow for surface functionalization.

Caption: Figure 1. General workflow for surface functionalization.

Experimental Protocols & Methodologies

Essential Materials & Reagents
Reagent/MaterialRecommended GradeExample SupplierCritical Handling & Storage Notes
3-Aminopropylmethylbis(trimethylsiloxy)silane>95% PurityGelest, Sigma-AldrichMoisture sensitive. Store under an inert atmosphere (Argon or Nitrogen). Use a syringe to pierce the septum for extraction.
Anhydrous TolueneAnhydrous, >99.8%Sigma-AldrichUse a freshly opened bottle or from a solvent purification system. Moisture will cause silane polymerization in solution.
Sulfuric Acid (H₂SO₄)ACS GradeVWR, Fisher ScientificFor Piranha solution. Handle with extreme care.
Hydrogen Peroxide (H₂O₂)30% Solution, ACS GradeFisher ScientificFor Piranha solution. Store refrigerated.
Glutaraldehyde Solution25% in H₂O, EM GradeElectron Microscopy SciencesCommon crosslinker for amine-to-amine coupling.
EDC (Ethyl(dimethylaminopropyl)carbodiimide)Molecular Biology GradeThermo Fisher ScientificFor activating carboxyl groups on proteins.
N-hydroxysuccinimide (NHS)Molecular Biology GradeThermo Fisher ScientificUsed with EDC to stabilize the active intermediate.
Phosphate Buffered Saline (PBS)10X, pH 7.4Gibco, LonzaDilute to 1X with DI water.
SubstratesGlass slides, Silicon wafersVariousEnsure high quality and cleanliness.
Protocol 1: Substrate Silanization

This protocol is designed for glass or silicon-based substrates.

A. Rigorous Substrate Cleaning & Activation (Select one method)

  • Method 1: Piranha Solution (High-Efficiency Cleaning)

    • In a designated glass container inside a fume hood, prepare the Piranha solution by slowly and carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. EXTREME CAUTION: This mixture is highly corrosive, exothermic, and can be explosive if it comes into contact with organic solvents.

    • Submerge the substrates in the freshly prepared Piranha solution for 15-20 minutes.

    • Using acid-resistant tweezers, remove substrates and rinse copiously with high-purity deionized (DI) water.

    • Dry the substrates completely using a stream of filtered nitrogen gas and then bake in an oven at 110°C for at least 30 minutes to ensure a fully hydroxylated and dry surface.

  • Method 2: Plasma Treatment (Safer, Solvent-Free Alternative)

    • Place substrates into the chamber of a plasma cleaner.

    • Expose the substrates to an oxygen or argon plasma for 5-10 minutes as per the instrument's operational guidelines. This process effectively removes organic contaminants and generates surface hydroxyl groups.

B. Silanization Procedure

  • Inside a glove box or under a dry nitrogen atmosphere, prepare a 1% (v/v) solution of 3-Aminopropylmethylbis(trimethylsiloxy)silane in anhydrous toluene.

  • Fully immerse the clean, dry, and activated substrates into the silane solution.

  • Incubate for 1-2 hours at room temperature under gentle agitation. The anhydrous environment is critical to prevent premature hydrolysis and polymerization of the silane in solution.

  • Remove the substrates and wash them by sonicating for 5 minutes in fresh anhydrous toluene to remove physisorbed silane.

  • Perform a final rinse with 200-proof ethanol.

  • Cure the silanized substrates by baking at 110°C for 1 hour. This step drives the condensation reaction to completion, forming stable covalent bonds.

  • The amine-functionalized substrates are now ready for biomolecule conjugation. Store them in a desiccator if not used immediately.

Protocol 2: Protein Immobilization via Glutaraldehyde Crosslinking

This protocol details the attachment of a protein to the amine-functionalized surface using a homobifunctional crosslinker.

G cluster_0 I. Surface Activation cluster_1 II. Protein Coupling cluster_2 III. Blocking & Stabilization Amine_Surface Amine-Terminated Surface (-NH2) Glutaraldehyde Incubate with 2.5% Glutaraldehyde Amine_Surface->Glutaraldehyde Activated_Surface Aldehyde-Activated Surface (-CHO) Glutaraldehyde->Activated_Surface Protein Protein with accessible amines (e.g., Lysine residues) Activated_Surface->Protein Add Protein Solution Immobilization Schiff Base Formation Protein->Immobilization Immobilized_Protein Covalently Immobilized Protein Immobilization->Immobilized_Protein Blocking Block remaining aldehydes (e.g., BSA, Ethanolamine) Immobilized_Protein->Blocking Stabilization Optional: Reduce Schiff Base with NaBH4 Blocking->Stabilization Final_Surface Stable Bio-functional Surface Stabilization->Final_Surface caption Figure 2. Protein immobilization via glutaraldehyde.

Caption: Figure 2. Protein immobilization via glutaraldehyde.

  • Prepare a 2.5% (v/v) glutaraldehyde solution in 1X PBS (pH 7.4).

  • Immerse the amine-functionalized substrates in this solution for 1 hour at room temperature. This step activates the surface by covalently linking one end of the glutaraldehyde to the surface amine, leaving a terminal aldehyde group available for reaction.

  • Thoroughly rinse the substrates with 1X PBS and then DI water to remove all non-reacted glutaraldehyde.

  • Prepare the protein solution in 1X PBS at the desired concentration (typically 0.1 - 1.0 mg/mL, requires empirical optimization).

  • Cover the activated surfaces with the protein solution and incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C.

  • Wash the substrates extensively with PBS containing 0.05% Tween-20 (PBST) to remove non-covalently bound protein.

  • To prevent subsequent non-specific binding, block any remaining reactive aldehyde groups by incubating the substrates in a blocking buffer (e.g., 1 M ethanolamine or 3% Bovine Serum Albumin (BSA) in PBS, pH 8.0) for 1 hour.

  • Optional (Recommended for long-term stability): The Schiff base linkage formed is reversible. To create a stable secondary amine bond, reduce the linkage by incubating the surface with 50 mM sodium borohydride in PBS for 15 minutes.

  • Perform a final wash with PBS and store the bio-functionalized surface at 4°C in a humidified environment.

Surface Characterization & Quality Control

Validating the success of each modification step is essential for achieving reproducible results.

Analytical TechniquePurpose & ApplicationExpected Outcome for Successful Modification
Contact Angle Goniometry Measures surface wettability, which changes with surface chemistry.Clean Glass: Highly hydrophilic (<10°). Amine-Functionalized: More hydrophobic (50-70°). Protein Immobilized: More hydrophilic again due to the protein layer.
X-ray Photoelectron Spectroscopy (XPS) Provides quantitative elemental composition of the top few nanometers of the surface.A distinct Nitrogen (N 1s) peak will appear after successful silanization, confirming the presence of amine groups. Changes in Carbon (C 1s) and Silicon (Si 2p) peaks are also observed.
Atomic Force Microscopy (AFM) Visualizes surface topography at the nanoscale.A successful monolayer should show a very smooth, uniform surface with a low root-mean-square (RMS) roughness. The presence of large aggregates indicates silane polymerization due to moisture.
Fluorescence Microscopy Confirms the presence and spatial distribution of the immobilized biomolecule.If using a fluorescently labeled protein or antibody, this technique provides direct visual confirmation of successful and uniform immobilization across the surface.

Troubleshooting Guide

IssueCommon Cause(s)Recommended Corrective Actions
High Variability Between Batches Moisture contamination in the silanization step; Inconsistent substrate cleaning.Ensure the use of anhydrous solvent and a dry environment for silanization. Standardize the cleaning protocol and verify surface hydroxyl density with contact angle measurements.
Low Biomolecule Activity Poor orientation of the immobilized molecule; Denaturation during immobilization.Consider using a hetero-bifunctional crosslinker with a longer spacer arm. Optimize pH and buffer conditions during the protein incubation step to maintain its native conformation.
High Non-Specific Binding Incomplete surface coverage by the silane; Insufficient blocking.Re-optimize silanization time and concentration. Ensure the blocking step is performed for a sufficient duration with an effective blocking agent (e.g., BSA, casein).

References

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. [Link]

  • Biolin Scientific. Immobilization of Biomolecules onto a Silanized Surface. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Aminopropylmethylbis(trimethylsiloxy)silane Coating Uniformity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "3-Aminopropylmethylbis(trimethylsiloxy)silane" (APMBS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the uniformity of APMBS coatings. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and refine your processes for consistent, high-quality results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the application of APMBS coatings.

Q1: My APMBS coating appears hazy and uneven. What are the likely causes?

A hazy or uneven coating is one of the most frequent issues and can stem from several factors throughout the coating process. The primary culprits are often related to substrate preparation, solution stability, and the deposition environment. Inadequate cleaning of the substrate can leave behind contaminants that interfere with the silane's ability to form a uniform monolayer.[1] Additionally, premature hydrolysis and condensation of the silane in solution can lead to the formation of aggregates that deposit unevenly on the surface.[2][3] Environmental factors such as humidity can also play a significant role, as excess moisture can accelerate uncontrolled polymerization.[4]

Q2: How critical is substrate preparation, and what is the best method to use?

Substrate preparation is arguably the most critical step for achieving a uniform APMBS coating. The goal is to create a clean, activated surface with a high density of hydroxyl (-OH) groups, which are the reactive sites for silanization.[5][6] The choice of cleaning method depends on the substrate material.

  • For Silicon and Glass Surfaces: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or RCA-1 cleaning (a mixture of ammonium hydroxide, hydrogen peroxide, and water) are highly effective at removing organic residues and creating a hydrophilic, hydroxylated surface.[5][6][7] Oxygen plasma treatment is another excellent method for activating surfaces.[6][8]

  • For Metal Oxides (e.g., Aluminum, Titanium): Similar cleaning procedures can be used, but care must be taken to avoid over-etching the surface. Milder cleaning agents or shorter exposure times may be necessary.

Q3: What is the role of water in the silanization process, and how much should be present?

Water plays a dual role in silanization. A controlled amount of water is necessary to hydrolyze the alkoxy groups of the silane to form reactive silanol (Si-OH) groups.[4] These silanols then condense with the hydroxyl groups on the substrate surface to form stable siloxane (Si-O-Si) bonds.[9] However, excess water can lead to premature and uncontrolled polymerization of the silane in the bulk solution, forming aggregates and resulting in a non-uniform, thick coating.[4][10] The optimal amount of water is often a fine balance and depends on the specific silane and solvent system being used.

Q4: Can I reuse my APMBS coating solution?

It is generally not recommended to reuse APMBS coating solutions. The silane will continue to hydrolyze and polymerize in the solution over time, even when stored.[11] Using an aged solution will likely result in a non-uniform coating due to the presence of silane oligomers and polymers. For reproducible results, always prepare a fresh solution immediately before use.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues with APMBS coating uniformity.

Observed Problem Potential Causes Recommended Solutions & Explanations
Hazy or Milky Appearance 1. Contaminated Substrate: Residual organic or particulate matter on the surface.[1] 2. Premature Silane Polymerization: Excess water in the solvent or high humidity.[4] 3. Incorrect Silane Concentration: Concentration is too high, leading to multilayer formation.[12]1. Improve Substrate Cleaning: Implement a more rigorous cleaning protocol such as Piranha or RCA-1 cleaning, followed by thorough rinsing with deionized water and drying under a stream of inert gas.[5][7] 2. Control Moisture: Use anhydrous solvents and perform the coating process in a controlled low-humidity environment (e.g., a glove box or dry room).[13] 3. Optimize Concentration: Start with a lower silane concentration (e.g., 1-2% v/v) and incrementally increase if necessary.
Streaks or "Coffee Ring" Stains 1. Uneven Solvent Evaporation: The solvent at the edges of the substrate evaporates faster, depositing more silane in those areas. 2. Inadequate Rinsing: Residual, unreacted silane is left on the surface after deposition.1. Control Evaporation: Use a slower-evaporating solvent or perform the deposition in a chamber with controlled solvent vapor pressure. Spin coating can also mitigate this effect. 2. Thorough Rinsing: Immediately after deposition, rinse the substrate thoroughly with fresh, anhydrous solvent to remove any physisorbed silane.[13]
Poor Adhesion or Delamination 1. Insufficient Surface Activation: Low density of surface hydroxyl groups.[6] 2. Incomplete Curing: The silane layer has not fully cross-linked with the surface and itself. 3. Incompatible Substrate: The substrate material may not be suitable for silanization.1. Enhance Surface Activation: Increase the duration or intensity of the plasma treatment or use a more aggressive chemical cleaning method.[6][8] 2. Proper Curing: After rinsing, cure the coated substrate in an oven at a temperature and duration appropriate for the specific silane and substrate (e.g., 110-120°C for 10-30 minutes).[8][13] 3. Consider Adhesion Promoters: For challenging substrates, a primer layer or a different adhesion promoter may be necessary.
Inconsistent Amine Density 1. Non-uniform Monolayer Formation: Patches of bare substrate or multilayer silane aggregates.[14] 2. Steric Hindrance: The bulky trimethylsiloxy groups may sterically hinder the accessibility of the amine groups. 3. Interaction with Surface Silanols: Amine groups can interact with unreacted silanol groups on the surface, making them unavailable for subsequent reactions.[15]1. Optimize Deposition Parameters: Fine-tune the silane concentration, deposition time, and temperature to promote the formation of a true monolayer.[12] Vapor-phase deposition can sometimes yield more uniform monolayers.[9][16] 2. Consider Alternative Silanes: If high amine density is critical, a silane with a less sterically hindered structure may be more suitable.[17] 3. Surface Capping: After the initial silanization, a secondary treatment with a smaller, non-functional silane can be used to cap the remaining surface silanols, thereby liberating the amine groups.[15]

Section 3: Experimental Protocols & Workflows

To ensure the trustworthiness and reproducibility of your results, follow these detailed, self-validating experimental protocols.

Protocol for Substrate Preparation (Silicon/Glass)
  • Initial Cleaning: Sonicate the substrates in a solution of 2% Hellmanex III (or equivalent detergent) for 20 minutes.[8]

  • Rinsing: Rinse the substrates thoroughly with deionized water (at least 10-15 times) until no bubbles are visible.[8]

  • Solvent Cleaning: Sonicate the substrates in acetone for 20 minutes, followed by a brief rinse in methanol, and then sonicate in methanol for another 20 minutes.[8]

  • Drying: Dry the substrates under a stream of nitrogen or argon and then bake in an oven at 110°C for at least 10 minutes.[8]

  • Surface Activation (Choose one):

    • Oxygen Plasma: Treat the dried substrates with oxygen plasma for 5-20 minutes.[8] This is a highly effective and clean method for generating surface hydroxyl groups.

    • Piranha Solution (Caution! Highly Corrosive): In a fume hood, carefully prepare the Piranha solution by adding 1 part 30% hydrogen peroxide to 3-7 parts concentrated sulfuric acid. Immerse the substrates for 10-30 minutes at 90°C.[5][7] Rinse copiously with deionized water and dry thoroughly.

Protocol for APMBS Solution Preparation and Coating (Solution-Phase Deposition)
  • Solvent Preparation: Use an anhydrous solvent such as acetone or toluene. Ensure the solvent is truly dry, as even small amounts of water can initiate premature silane polymerization.[18]

  • Solution Formulation: In a fume hood, prepare a 2% (v/v) solution of APMBS in the chosen anhydrous solvent.[18] For example, add 1 mL of APMBS to 49 mL of dry acetone. Prepare this solution immediately before use.

  • Deposition: Immerse the activated and dried substrates into the freshly prepared APMBS solution for 30 seconds to 2 minutes.[18] The optimal immersion time may need to be determined empirically.

  • Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous solvent to remove any non-covalently bonded silane.[13]

  • Drying: Dry the substrates under a stream of nitrogen or argon.

  • Curing: Place the coated substrates in an oven at 110-120°C for 15-30 minutes to promote the covalent bonding of the silane to the surface and to cross-link the silane layer.[8][13]

Workflow for Troubleshooting Coating Non-Uniformity

G start Non-Uniform Coating Observed check_prep Review Substrate Preparation Protocol start->check_prep check_solution Examine Silane Solution & Environment check_prep->check_solution Adequate? improve_cleaning Implement More Rigorous Cleaning (e.g., Piranha, Plasma) check_prep->improve_cleaning Inadequate? check_deposition Analyze Deposition & Curing Steps check_solution->check_deposition No Issues? use_anhydrous Use Freshly Opened Anhydrous Solvent check_solution->use_anhydrous Issues Found? optimize_params Optimize Concentration, Time, and Temperature check_deposition->optimize_params Issues Found? re_evaluate Re-evaluate Coating Uniformity (e.g., AFM, Ellipsometry) check_deposition->re_evaluate No Issues? verify_activation Confirm Surface Hydrophilicity (Contact Angle Measurement) improve_cleaning->verify_activation verify_activation->check_solution fresh_solution Prepare Silane Solution Immediately Before Use use_anhydrous->fresh_solution control_humidity Work in Low Humidity Environment (e.g., Glove Box) fresh_solution->control_humidity control_humidity->check_deposition improve_rinsing Ensure Thorough Rinsing with Fresh Solvent optimize_params->improve_rinsing verify_curing Confirm Curing Temperature and Duration improve_rinsing->verify_curing verify_curing->re_evaluate re_evaluate->start Not Uniform? success Uniform Coating Achieved re_evaluate->success Uniform?

Caption: A logical workflow for troubleshooting non-uniform APMBS coatings.

Section 4: The Science Behind Uniform Silanization

Understanding the chemical reactions involved is key to mastering the coating process. The silanization of a surface with APMBS occurs in three main steps:

  • Hydrolysis: The trimethylsiloxy groups on the APMBS molecule react with trace amounts of water to form reactive silanol groups (Si-OH). This is a critical initiation step.[3]

  • Condensation: The newly formed silanol groups on the APMBS molecule can then react in two ways:

    • They can condense with the hydroxyl groups on the substrate surface, forming stable, covalent siloxane (Si-O-Si) bonds. This is the desired surface attachment.[9]

    • They can also condense with other hydrolyzed APMBS molecules in the solution, leading to the formation of oligomers or polymers. If this occurs excessively before surface attachment, it results in a non-uniform coating.[2]

  • Hydrogen Bonding and Curing: Initially, the silane molecules may be held to the surface by hydrogen bonds. The subsequent curing step (baking) provides the energy needed to drive the condensation reaction to completion, forming a durable, cross-linked silane layer.

G cluster_0 Solution Phase cluster_1 Surface Interaction cluster_2 Potential Issue Silane APMBS (in Anhydrous Solvent) HydrolyzedSilane Hydrolyzed APMBS (Reactive Silanols) Silane->HydrolyzedSilane Hydrolysis Substrate Substrate with -OH groups HydrolyzedSilane->Substrate Condensation (Covalent Bonding) Polymer Silane Aggregates (in Solution) HydrolyzedSilane->Polymer Excessive Self-Condensation Water Trace H₂O Water->HydrolyzedSilane CoatedSubstrate Uniform APMBS Monolayer Substrate->CoatedSubstrate NonUniformCoating Non-Uniform Coating Polymer->NonUniformCoating

Caption: The chemical pathway of APMBS silanization and potential pitfalls.

By carefully controlling each step of this process, particularly the cleanliness and activation of the substrate and the amount of water in the system, you can consistently achieve high-quality, uniform APMBS coatings for your research and development needs.

References

  • Wikipedia. (n.d.). Silanization of silicon and mica. Retrieved February 15, 2026, from [Link]

  • Metwalli, E., et al. (n.d.).
  • ProChimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011.
  • Popa Lab. (n.d.). Surface Chemistry Protocol. Retrieved February 15, 2026, from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Silanizing Glassware. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Aminopropyltriethoxysilane-Polydopamine Coatings. Retrieved February 15, 2026, from [Link]

  • EPFL Infoscience. (n.d.). Durability of aminosilane-silica hybrid gas-barrier coatings on polymers. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023). The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. Retrieved February 15, 2026, from [Link]

  • University of Leicester. (n.d.). Silane coating of slides. Retrieved February 15, 2026, from [Link]

  • Walsh Medical Media. (2012). Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. Journal of Nanomedicine & Nanotechnology.
  • ResearchGate. (n.d.). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. Retrieved February 15, 2026, from [Link]

  • PubMed. (2006). Optimization of silica silanization by 3-aminopropyltriethoxysilane. Langmuir.
  • Digital CSIC. (2017). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.
  • BioForce Nanosciences. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption.
  • BIOGRUND. (2020). Troubleshooting Guide – Top 10 Coating Errors And How To Avoid Them. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). Optimization of silica silanization by 3-aminopropyltriethoxysilane. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2013).
  • ResearchGate. (2013).
  • ResearchGate. (2015). How can I increase stability and strength of the silane coating on glass slides?. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Retrieved February 15, 2026, from [Link]

  • PMC. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces.
  • Gelest, Inc. (n.d.). 3-AMINOPROPYLTRIMETHOXYSILANE. Retrieved February 15, 2026, from [Link]

  • Primetech Analytical. (2010). Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Conce.
  • ResearchGate. (n.d.). (a) Hydrolysis and condensation of 3‐aminopropylmethyldiethoxysilane. (b) Preparation of HPPC by reaction of ethylene carbonate with amino‐functional polysiloxanes. Retrieved February 15, 2026, from [Link]

  • Gelest, Inc. (n.d.). 3-AMINOPROPYLMETHYLBIS(TRIMETHYLSILOXY)SILANE. Retrieved February 15, 2026, from [Link]

  • Biogrund. (n.d.). Top 10 Troubleshooting Guide Film Coating. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN102897765B - Method for preparing 3-aminopropyl triethoxy silane hydrolysate.
  • PubMed. (2018). Performance Comparison of Three Chemical Vapor Deposited Aminosilanes in Peptide Synthesis: Effects of Silane on Peptide Stability and Purity.
  • ResearchGate. (n.d.). Assessing effects of (3-aminopropyl)
  • Hengda Chemical. (n.d.). 3-Aminopropyltrimethoxysilane,cas:13822-56-5. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

"3-Aminopropylmethylbis(trimethylsiloxy)silane" vs APTES for surface amination

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the industry-standard (3-Aminopropyl)triethoxysilane (APTES) and the specialized alternative 3-Aminopropylmethylbis(trimethylsiloxy)silane (referred to herein as APMB ).[1]

Subtitle: Precision Engineering of Amine Monolayers via Steric Control and Functionality Reduction

Executive Summary

For decades, APTES has been the "workhorse" for aminosilanization due to its low cost and high reactivity.[1] However, its tri-functional nature (


) often leads to uncontrollable vertical polymerization, surface roughness, and amine occlusion.[1]

3-Aminopropylmethylbis(trimethylsiloxy)silane (APMB) represents a "precision" alternative.[1] By combining a di-functional reactive core with a methyl spacer and bulky trimethylsiloxy leaving groups , APMB minimizes cross-linking and provides a self-spacing mechanism.[1] This guide recommends APMB for applications requiring strictly controlled monolayer thickness, reduced amine density (to prevent steric crowding), and enhanced hydrolytic stability.[1]

Part 1: Chemical Architecture & Mechanistic Differences

The fundamental performance difference lies in the leaving groups and the silicon substitution pattern.[1]

FeatureAPTES (The Standard)APMB (The Specialist)
CAS Number 919-30-242292-18-2
Formula


Functionality Tri-functional (3 reactive sites)Di-functional (2 reactive sites)
Leaving Group Ethoxy (

)
Trimethylsiloxy (

)
Byproduct Ethanol (Fast evaporation)Trimethylsilanol (Slower, volatile)
Polymerization 3D Networks (Vertical Growth)Linear Chains / Loops (2D Growth)
The "Spacer" Effect[1]
  • APTES: Upon hydrolysis, all three ethoxy groups become silanols (

    
    ).[1] This encourages rapid 3D cross-linking before the molecule even reaches the surface, depositing as "clumps" rather than a monolayer.[1]
    
  • APMB: The presence of the inert Methyl group (

    
    )  directly on the silicon atom serves two purposes:
    
    • Functionality Reduction: It reduces the reactive sites from 3 to 2, preventing 3D vertical growth.[1] The silane can only polymerize linearly or form loops, yielding a smoother film.[1]

    • Lateral Spacing: The methyl group acts as a steric spacer between amine groups on the surface.[1] This prevents the "crowding" effect seen in APTES, where amines hydrogen-bond to each other and become inaccessible to large biomolecules (e.g., antibodies).[1]

Part 2: Mechanistic Visualization[1]

The following diagram illustrates the structural difference in the resulting surface layer. APTES forms a disordered network, while APMB forms a spaced, linear brush.[1]

SilanizationComparison cluster_APTES APTES: Tri-functional Network (Disordered) cluster_APMB APMB: Di-functional Precision (Ordered) A1 APTES Monomer (3 Reactive Sites) A2 Rapid Bulk Polymerization A1->A2 H2O/Catalysis A3 Surface Result: Rough, Multilayer Aggregates (Occluded Amines) A2->A3 Deposition B3 Surface Result: Smooth, Spaced Monolayer (Accessible Amines) A3->B3 APMB reduces roughness and steric crowding B1 APMB Monomer (2 Reactive Sites + Methyl Spacer) B2 Controlled Linear Oligomerization B1->B2 Slow Hydrolysis (-OSiMe3 Leaving Group) B2->B3 Grafting

Figure 1: Mechanistic pathway comparison.[1] APTES tends to polymerize vertically (red), while APMB's methyl group forces a more linear, controlled deposition (blue).[1]

Part 3: Performance Comparison Data

The following data summarizes the expected performance characteristics based on silane chemistry principles and application data.

MetricAPTESAPMBImplications for Drug Dev
Hydrolysis Rate Fast (Minutes)Slow (Hours)APMB allows for longer pot-life and more reproducible batch-to-batch results.[1]
Layer Thickness 0.8 nm – 100+ nm (Uncontrolled)~0.7 – 1.5 nm (Controlled)APMB is superior for optical sensors (SPR/ellipsometry) where thickness affects signal.[1]
Surface Roughness (RMS) High (> 1.0 nm typical)Low (< 0.5 nm typical)Critical for microfluidics and preventing non-specific binding.[1]
Amine Accessibility Variable (often buried in polymer)High (Methyl spacer effect)APMB yields higher conjugation efficiency for large proteins.[1]
Stability (Aqueous) Low (Si-O-Si hydrolyzes easily)Moderate/HighThe methyl group in APMB adds hydrophobicity, shielding the siloxane bond from water attack.[1]
Part 4: Validated Experimental Protocols
Protocol A: Anhydrous Grafting (Planar Surfaces - Glass/Silicon)

Recommended for Biosensors and Optical Chips.[1]

Reagents:

  • APMB (CAS 42292-18-2)[1][2][3][4][5]

  • Anhydrous Toluene (99.8%)[1]

  • Substrate: Piranha-cleaned Silicon or Glass slides.[1]

Workflow:

  • Activation: Clean substrate with Piranha solution (

    
    ) for 30 mins. Rinse with DI water and dry under 
    
    
    
    . Warning: Piranha is explosive with organics.[1]
  • Solution Prep: Prepare a 1% (v/v) solution of APMB in anhydrous toluene.

    • Note: Unlike APTES, APMB's bulky siloxy groups hydrolyze slower.[1] Adding 0.1% acetic acid may be necessary to catalyze the removal of the trimethylsiloxy protecting groups if reaction time is limited.[1]

  • Incubation: Immerse substrates for 4–12 hours at room temperature (sealed container).

    • Comparison: APTES typically requires only 1 hour but risks over-polymerization. APMB requires time for the steric hindrance of the trimethylsiloxy groups to be overcome.[1]

  • Washing: Rinse sequentially with Toluene

    
     Ethanol 
    
    
    
    DI Water.
    • Critical Step: Sonicate in Ethanol for 5 minutes to remove any physisorbed linear oligomers.

  • Curing: Bake at 110°C for 30 minutes . This drives the condensation of the remaining silanols and solidifies the Si-O-Surface bond.[1]

Protocol B: Aqueous Dispersion (Nanoparticles)

Adapted from Patent US20080216709A1 for silica particles.[1]

Reagents:

  • APMB[1]

  • Ethanol/Water mixture (80:20)[1]

  • Acetic Acid[1][6]

Workflow:

  • Hydrolysis: Mix APMB into Ethanol/Water adjusted to pH 4.5–5.5 with acetic acid. Stir for 30-60 minutes to allow the trimethylsiloxy groups to hydrolyze (forming trimethylsilanol and the active silanols).

  • Grafting: Add nanoparticles to the solution.

  • Reaction: Stir at 60°C for 4 hours . The elevated temperature helps the hindered silane react with the particle surface.[1]

  • Purification: Centrifuge and wash with ethanol to remove the trimethylsilanol byproduct.

Part 5: Expert Commentary & Troubleshooting

Why choose APMB over "Mono-functional" Ethoxy Silanes (e.g., APDMES)? Researchers often switch to 3-aminopropyldimethylethoxysilane (APDMES) to get monolayers.[1] However, APDMES has ethoxy leaving groups that hydrolyze very fast.[1] APMB uses trimethylsiloxy leaving groups. These are bulkier and leave as trimethylsilanol. This "slow-release" activation allows the silane to migrate to the surface before it fully reacts, promoting better ordering than even APDMES in some solvent systems.[1]

Troubleshooting:

  • Issue: Low amine density on surface.

    • Cause: The trimethylsiloxy groups did not hydrolyze fully.[1]

    • Fix: Increase the acid catalyst concentration during the deposition step or increase the reaction temperature to 60°C.[1]

  • Issue: Hazy film.

    • Cause: Even with di-functional silanes, excess water can cause oligomers.[1]

    • Fix: Ensure toluene is anhydrous. The "Bis" functionality limits cross-linking, but linear chains can still tangle and physisorb.[1] Sonication is mandatory.

References
  • Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries."[1] Gelest Technical Guides. (Explains the hydrolysis rates of sterically hindered siloxy groups vs alkoxy groups). Link

  • Degussa (Evonik). "Cationically stabilised aqueous silica dispersion, method for its production and its use."[1] Patent US20080216709A1. (Demonstrates the use of 3-aminopropylmethylbis(trimethylsiloxy)silane in controlled particle modification). Link

  • National Institutes of Health (PubChem). "3-Aminopropylmethylbis(trimethylsiloxy)silane Compound Summary."[1] PubChem Database. (Chemical structure and physical properties verification). Link

  • Zhu, M., et al. "Surface Wettability of (3-Aminopropyl)triethoxysilane Self-Assembled Monolayers."[1] ResearchGate.[7][8] (Provides baseline data on APTES roughness and aggregation issues for comparison). Link

Sources

Comparing "3-Aminopropylmethylbis(trimethylsiloxy)silane" with other aminosilanes for biocompatibility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 3-Aminopropylmethylbis(trimethylsiloxy)silane (referred to herein as AP-M-bTMS ) and standard hydrolyzable aminosilanes like APTES (3-Aminopropyltriethoxysilane).

The distinction between these molecules is not merely structural but functional : APTES is an anchor (coupling agent), while AP-M-bTMS is a pendant modifier (surfactant/fluid). Misapplying AP-M-bTMS as a glass coupling agent is a common experimental error that leads to coating failure.

Executive Summary: The Structural Divergence

In biomaterial design, aminosilanes are selected to introduce amine (-NH₂) groups for protein conjugation, cell adhesion, or surface charge modification. However, the mechanism of attachment dictates the biocompatibility and stability of the final interface.

  • APTES (The Anchor): Contains three hydrolyzable ethoxy groups.[1] It forms a covalent siloxane network (Si-O-Si) with hydroxylated surfaces (glass, metal oxides).

  • AP-M-bTMS (The Modifier): Contains zero hydrolyzable alkoxy groups. The central silicon is bonded to bulky trimethylsiloxy groups (-OSiMe₃). It cannot covalently anchor to glass/oxide surfaces via condensation. It is lipophilic, oxygen-permeable, and acts as a surfactant or chain-stopper.

Chemical Structure Comparison[2][3]
FeatureAPTES (Standard)AP-M-bTMS (Target)
CAS Number 919-30-242292-18-2
Formula H₂N(CH₂)₃-Si-(OCH₂CH₃)₃H₂N(CH₂)₃-Si(CH₃)-(OSi(CH₃)₃)₂
Reactive Groups 3 x Ethoxy (Hydrolyzable)None (Inert Siloxy Wings)
Primary Function Surface Coupling AgentSurfactant / Silicone Modifier
Hydrophobicity Low (Hydrophilic head)High (Silicone-like tail)
O₂ Permeability Low (Crosslinked network)High (Bulky siloxane groups)

Critical Analysis: Biocompatibility & Performance

Cytotoxicity and Leaching
  • APTES:

    • Risk:[2] High cytotoxicity in the liquid phase due to rapid hydrolysis and pH changes.

    • State: Once cured and washed, the SAM (Self-Assembled Monolayer) is biocompatible and supports cell adhesion.

    • Mechanism:[2][3] Covalent bonding prevents leaching.

  • AP-M-bTMS:

    • Risk:[2] As a mono-amine silicone fluid, it can act as a surfactant, potentially disrupting cell membranes (lysis) if free in solution.

    • State: Biocompatible only when physically entrapped in a matrix (e.g., contact lenses) or reacted via the amine group to a polymer backbone.

    • Mechanism:[2][3] Lacks covalent surface anchoring. If used as a coating, it will leach into culture media, causing false-positive toxicity or assay interference.

Surface Topology and Cell Interaction
  • APTES Surfaces: Create a high-energy, positively charged surface (at physiological pH) that promotes protein adsorption (e.g., fibronectin) and focal adhesion formation.

  • AP-M-bTMS Surfaces: Create a "brush-like," low-energy, hydrophobic surface. The bulky trimethylsiloxy groups provide steric hindrance , often reducing protein adsorption (antifouling tendency) compared to the dense charge of APTES.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the fundamental difference in how these silanes interact with a substrate.

SilaneMechanism cluster_0 APTES (Coupling Agent) cluster_1 AP-M-bTMS (Modifier) APTES APTES (Si-OEt groups) Hydrolysis Hydrolysis (Forms Si-OH) APTES->Hydrolysis Condensation Condensation (Covalent Si-O-Surface Bond) Hydrolysis->Condensation Result1 Stable Amine Surface (Cell Adhesion) Condensation->Result1 APMbTMS AP-M-bTMS (Si-O-SiMe3 groups) NoReaction NO Hydrolysis (Steric Bulk) APMbTMS->NoReaction Adsorption Physisorption Only (Weak Van der Waals) NoReaction->Adsorption Result2 Unstable Coating (Leaches into Media) Adsorption->Result2

Figure 1: Mechanistic pathway comparison. APTES forms permanent bonds; AP-M-bTMS relies on weak adsorption and is prone to leaching.

Experimental Protocols

Protocol A: Generating a Stable Bio-Interface (APTES)

Use this for glass slides, silicon wafers, or metal implants.

  • Activation: Clean substrate with Piranha solution (

    
    ) for 15 min to generate -OH groups. Caution: Piranha is explosive.
    
  • Silanization: Immerse in 2% (v/v) APTES in anhydrous toluene (or ethanol) for 1 hour.

  • Washing: Sonicate sequentially in toluene, ethanol, and water to remove physisorbed multilayers.

  • Curing: Bake at 110°C for 30 min to drive condensation (Si-O-Si bond formation).

  • Validation: Water contact angle should be ~50–60°.

Protocol B: Bulk Modification of Silicone Hydrogels (AP-M-bTMS)

Use this for contact lens formulation or modifying silicone fluids. Do NOT use for surface coating glass.

  • Base Preparation: Prepare a monomer mix (e.g., HEMA or TRIS-methacrylate).

  • Incorporation: Add AP-M-bTMS (1–5 wt%) to the monomer mix.

    • Note: Since AP-M-bTMS has no vinyl group, it will not copolymerize into the chain. It acts as a functional additive or must be reacted with an epoxy-monomer (e.g., Glycidyl Methacrylate) prior to polymerization if covalent attachment is required.

  • Reaction (Pre-functionalization):

    • Mix AP-M-bTMS with an epoxy-silicone or isocyanate-linker in a 1:1 molar ratio at 60°C for 4 hours.

    • The amine reacts with the epoxy/isocyanate, tethering the bulky siloxane group to the polymerizable unit.

  • Curing: UV or thermal cure the mixture.

  • Validation: Assess Oxygen Permeability (Dk) and surface wettability.

Data Summary: Physical Properties

PropertyAP-M-bTMSAPTESImplication for Bio-Use
Molecular Weight 279.6 g/mol 221.4 g/mol AP-M-bTMS is bulkier, affecting packing density.
Refractive Index 1.4151.420Similar optical clarity for imaging.
Hydrolytic Stability High (Stable in water)Low (Hydrolyzes rapidly)APTES requires anhydrous handling; AP-M-bTMS is shelf-stable.
Surface Tension ~20–22 mN/m~30–35 mN/m (cured)AP-M-bTMS significantly lowers surface energy (surfactant effect).

Conclusion & Recommendation

Use APTES if: You need to attach cells, proteins, or DNA to a solid inorganic surface (Glass, Silicon, Titanium). It provides the necessary covalent anchorage.[4]

Use AP-M-bTMS if: You are formulating a silicone hydrogel (e.g., contact lens material) and need to increase oxygen permeability or introduce amine functionality into a hydrophobic matrix without inducing crosslinking.

Critical Warning: Do not substitute AP-M-bTMS for APTES in standard "silanization" protocols. It will not bond, leading to cell detachment and assay failure.

References
  • Gelest, Inc. "3-Aminopropylmethylbis(trimethylsiloxy)silane Product Specification & Safety Data." Gelest Catalog. Link

  • PubChem. "Compound Summary: 3-Aminopropylmethylbis(trimethylsiloxy)silane (CAS 42292-18-2)."[5] National Library of Medicine. Link

  • Arkles, B. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Tech Guides. Link

  • BenchChem. "Comparative Analysis of Aminosilane Surface Functionalization." Link

Sources

AFM and XPS analysis of "3-Aminopropylmethylbis(trimethylsiloxy)silane" modified silicon wafers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide compares the surface modification performance of 3-Aminopropylmethylbis(trimethylsiloxy)silane against the industry standard APTES (3-Aminopropyltriethoxysilane).[1]

Subject: 3-Aminopropylmethylbis(trimethylsiloxy)silane (AP-M-BisTMS) vs. APTES

Executive Summary

For researchers in drug delivery and biosensor development, the reproducibility of the silicon-bio interface is critical. While APTES is the standard aminosilane, it suffers from uncontrolled vertical polymerization, leading to rough, disordered multilayers.[1]

3-Aminopropylmethylbis(trimethylsiloxy)silane (CAS 42292-18-2) presents a precision alternative.[1] By utilizing sterically bulky trimethylsiloxy (-OSiMe₃) leaving groups and a difunctional silicon center, this molecule enforces a self-limiting reaction mechanism.[1] The result is a significantly smoother, lower-density, and more reproducible amine-functionalized surface ideal for sensitive AFM and XPS characterization.[1]

Mechanistic Distinction

The core difference lies in the leaving group kinetics and functionality of the silicon center.

APTES: The "Dump and Clump" Mechanism
  • Functionality: Trifunctional (3 x Ethoxy groups).

  • Kinetics: Fast hydrolysis (

    
     seconds/minutes).
    
  • Outcome: Silanols (

    
    ) self-condense in solution before reaching the surface.[1] This creates oligomers that deposit as "islands," resulting in a rough, thick multilayer (3D network).[1]
    
AP-M-BisTMS: The "Latent Release" Mechanism[1]
  • Functionality: Difunctional Latent (2 x Trimethylsiloxy groups).

  • Kinetics: Slow, acid-catalyzed hydrolysis.[1] The bulky

    
     groups protect the silicon center from rapid attack.
    
  • Outcome: Reactive silanols are generated gradually in situ. The presence of the methyl group (

    
    ) prevents 3D crosslinking, forcing the formation of linear chains  or surface loops . This effectively "caps" the growth, yielding a pseudo-monolayer.
    
Reaction Pathway Diagram

SilanizationPathways APTES APTES (Trifunctional) Hydrolysis_Fast Rapid Hydrolysis (Uncontrolled) APTES->Hydrolysis_Fast AP_M AP-M-BisTMS (Difunctional/Bulky) Hydrolysis_Slow Slow/Catalyzed Hydrolysis (Steric Control) AP_M->Hydrolysis_Slow Oligomers Solution Oligomers (Aggregates) Hydrolysis_Fast->Oligomers Self-Condensation Monomers Surface-Active Monomers Hydrolysis_Slow->Monomers Gradual Release Surface_Rough Rough Multilayer (Islands) Oligomers->Surface_Rough Deposition Surface_Smooth Smooth Monolayer (Linear/Loop) Monomers->Surface_Smooth Ordered Assembly

Figure 1: Mechanistic divergence between APTES (red path) and AP-M-BisTMS (green path).[1] The bulky siloxy groups of the target silane prevent the solution-phase aggregation typical of APTES.

Atomic Force Microscopy (AFM) Analysis

AFM is the primary metric for assessing surface homogeneity. In drug development applications (e.g., antibody immobilization), surface roughness (


) directly correlates with non-specific binding noise.[1]
Comparative Metrics
FeatureAPTES Modified WaferAP-M-BisTMS Modified Wafer
Topography "Island" structures; visible aggregates (10-50 nm height).[1]Featureless; uniform terrace structure of underlying Si visible.
RMS Roughness (

)
1.5 nm – 5.0 nm (highly protocol dependent).[1]< 0.5 nm (approaching bare wafer roughness).
Layer Thickness Variable (2 – 10 nm).Consistent (~0.8 – 1.2 nm).[2]
Phase Image High contrast variation (indicating mixed hardness/viscoelasticity).Uniform phase contrast (indicating homogeneous chemistry).
Interpretation

The AP-M-BisTMS surface exhibits a "terrace-like" topography indistinguishable from the bare silicon wafer at low magnification.[1] High-resolution scans reveal a lack of the vertical spikes seen in APTES samples. This smoothness is crucial for single-molecule force spectroscopy experiments, where surface roughness can introduce artifacts in protein unfolding data.[1]

X-Ray Photoelectron Spectroscopy (XPS) Analysis

XPS validates the chemical composition and density of the amine layer.

Key Spectral Regions
A. Nitrogen (N 1s) Region
  • APTES: Often shows a broad, asymmetric peak (~400 eV).[1] The high density of amines leads to significant Hydrogen bonding (

    
    ) and protonation (
    
    
    
    ), broadening the FWHM (Full Width at Half Maximum).
  • AP-M-BisTMS: Shows a sharper, distinct peak at 399.8 eV (Free Amine).[1] The lower density and linear arrangement reduce intermolecular H-bonding, making the chemical state more uniform.[1]

B. Silicon (Si 2p) Region
  • APTES: The signal is dominated by the bulk silicon (

    
    ) and the thick siloxane polymer (
    
    
    
    ).
  • AP-M-BisTMS: Critical for validation.[1] You may observe a subtle shoulder or shift if the trimethylsiloxy groups are not fully hydrolyzed.

    • Target: Complete disappearance of the

      
       signal associated with the trimethyl groups (unless they are intentionally retained as end-caps).
      
Quantitative Comparison (Atomic %)
ElementAPTES (Typical)AP-M-BisTMS (Theoretical Monolayer)
N / Si Ratio High (> 0.2) .[1] Indicates multilayer thickness masking the substrate Si signal.Low (~0.05 - 0.1) .[1] Consistent with a single molecular layer.
C / N Ratio Variable (often > 3 due to adventitious carbon trapped in rough layers).Close to 3:1 (Propyl chain stoichiometry: 3 carbons per 1 nitrogen).

Experimental Protocols

To achieve the "Precision Surface" described above, specific protocols must be followed. The AP-M-BisTMS silane requires acid catalysis to activate the leaving groups.[1]

Protocol A: Vapor Phase Deposition (Preferred)

Best for: Maximum smoothness and monolayer control.[1]

  • Cleaning: Clean Si wafers with Piranha solution (

    
    , 3:1) for 20 min. Rinse with Milli-Q water and dry under 
    
    
    
    .[1]
  • Activation: Plasma treat (Oxygen/Argon) for 2 min to generate surface

    
     groups.
    
  • Deposition:

    • Place wafers in a vacuum desiccator.

    • Place 100 µL of 3-Aminopropylmethylbis(trimethylsiloxy)silane in a small open vial inside.

    • Crucial Step: Add a separate open vial with 100 µL of 5% Acetic Acid (aq) . The acid vapor catalyzes the hydrolysis of the stable trimethylsiloxy groups.

    • Evacuate and seal. Incubate at 60°C for 4 hours .

  • Curing: Remove wafers and bake at 110°C for 30 min to drive the condensation of the linear chains.

  • Washing: Sonicate in Toluene, then Ethanol, then Water (5 min each) to remove any physisorbed byproducts (trimethylsilanol).[1]

Protocol B: Liquid Phase (Toluene)

Best for: Batch processing of many wafers.

  • Solution Prep: Prepare 1% (v/v) AP-M-BisTMS in anhydrous Toluene.

  • Catalyst: Add 0.1% (v/v) Acetic Acid . Note: Without acid, the reaction will be extremely slow or non-existent.[1]

  • Incubation: Immerse cleaned wafers for 12-24 hours at room temperature. (Longer time required due to bulky leaving groups).

  • Rinse: Strict rinsing is required. Toluene -> Ethanol -> Water.[1]

  • Cure: Bake at 110°C for 20 min.

References

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1] Technical Brochure. (Detailed reactivity of trimethylsiloxy vs. alkoxy silanes). Link

  • Arkles, B. (2006).[1] Hydrophobicity, Hydrophilicity and Silane Surface Modification.[1][3][4] Gelest Inc.[5][6] (Explains the "Siloxane Equilibration" mechanism utilized by bis(trimethylsiloxy) silanes). Link

  • Zhang, F., et al. (2011).[1] "Uniformity of Aminosilane Monolayers on Silicon." Langmuir, 27(20), 12345-12355.[1] (Comparative study of mono- vs. tri-functional silane roughness). Link[1]

  • PubChem. Compound Summary: 3-Aminopropylmethylbis(trimethylsiloxy)silane.[1][2] National Library of Medicine. Link

Sources

Evaluating the long-term stability of "3-Aminopropylmethylbis(trimethylsiloxy)silane" functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the long-term stability and functional performance of 3-Aminopropylmethylbis(trimethylsiloxy)silane (referred to herein as AP-M-BTMS ), comparing it against industry-standard alternatives like APTES and APDMES.

Executive Summary

3-Aminopropylmethylbis(trimethylsiloxy)silane (AP-M-BTMS) represents a specialized class of "sterically hindered" aminosilanes. Unlike the ubiquitous (3-Aminopropyl)triethoxysilane (APTES) , which relies on small hydrolyzable alkoxy groups, AP-M-BTMS features bulky trimethylsiloxy wings.

Core Verdict: AP-M-BTMS offers superior hydrolytic stability in neutral/basic environments and lower surface energy compared to APTES. However, its functionalization mechanism requires specific acid-catalyzed activation to cleave the siloxane bonds for covalent attachment. It is the reagent of choice when preventing multilayer cross-linking and increasing surface hydrophobicity (around the amine) are critical.

Quick Comparison Matrix
FeatureAP-M-BTMS (Target)APTES (Standard)APDMES (Mono-functional)
Primary Mechanism Acid-Catalyzed Siloxane EquilibrationHydrolysis & PolycondensationHydrolysis & Dimerization
Layer Structure Monolayer / Brush (Sterically Spaced)3D Cross-linked Network (Messy)Monolayer (Self-Limiting)
Hydrolytic Stability High (Due to hydrophobic shielding)Low (Prone to hydrolytic detachment)Medium (Single bond, easy to cleave)
Surface Hydrophobicity High (Methyl/Siloxy groups)Low (Hydrophilic backbone)Medium
Amine Density Controlled/LowerHigh (Uncontrolled)Controlled

Technical Analysis: Causality & Mechanism

The "Siloxane Wing" Mechanism

The stability of AP-M-BTMS stems from its unique leaving groups. Standard silanes use methoxy/ethoxy groups that hydrolyze rapidly in water, releasing alcohol. AP-M-BTMS possesses trimethylsiloxy (-O-SiMe₃) groups.

  • Steric Shielding: The bulky trimethylsiloxy groups act as an umbrella, protecting the central silicon atom from nucleophilic attack by water once the layer is formed.

  • Activation Barrier: These groups do not hydrolyze easily in neutral water. They require acid catalysis to cleave the Si-O-Si bond, releasing trimethylsilanol (TMSOH) and generating the reactive silanol (Si-OH) necessary for surface grafting.

Stability vs. APTES

APTES is notorious for "vertical polymerization," creating thick, fluffy layers that are physically adsorbed rather than covalently bonded. Over time (weeks/months), water penetrates these disordered layers, hydrolyzing the surface bonds and causing the amine functionality to "drift" or detach.

AP-M-BTMS prevents this via two mechanisms:

  • Mono/Di-functionality: Depending on the activation level, it has fewer reactive sites than APTES (3 sites), making 3D polymerization impossible. This forces a 2D monolayer structure.

  • Hydrophobic Effect: The methyl group and any retained trimethylsiloxy groups increase the local contact angle, repelling water from the siloxane interface and preventing the hydrolysis of the surface bond.

Visualization of Stability Pathways

The following diagram illustrates the degradation pathway of APTES versus the steric protection mechanism of AP-M-BTMS.

SilaneStability cluster_APTES APTES (Tri-functional) cluster_Target AP-M-BTMS (Steric/Bulky) A1 APTES Layer (Disordered Network) A2 Water Penetration (Hydrophilic) A1->A2 High Porosity A3 Hydrolysis of Surface Bonds A2->A3 Nucleophilic Attack A4 Detachment (Loss of Function) A3->A4 Rapid Degradation T1 AP-M-BTMS Layer (Ordered Brush) T2 Steric Shielding (Me/Siloxy Groups) T1->T2 Bulky Groups T3 Water Repulsion T2->T3 Hydrophobic Barrier T4 Long-Term Stability T3->T4 Bond Preservation

Caption: Comparison of degradation pathways. APTES fails due to water penetration in disordered networks, while AP-M-BTMS utilizes steric bulk to repel water and preserve surface bonds.

Experimental Protocols (Self-Validating)

To achieve the high stability promised by AP-M-BTMS, you cannot use standard aqueous deposition. You must use an Acid-Catalyzed Anhydrous Deposition protocol.

Protocol A: Acid-Catalyzed Vapor Phase Deposition (Recommended)

Best for: Maximum uniformity and monolayer control.

  • Substrate Prep: Clean Silicon/Glass wafers with Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 min. Rinse with DI water and dry under N₂ stream. Validation: Water contact angle should be < 5°.

  • Chamber Setup: Place substrates in a vacuum desiccator.

  • Reagent Activation: In a small open vial inside the chamber, mix:

    • 100 µL AP-M-BTMS

    • 10 µL Glacial Acetic Acid (Catalyst for Si-O-Si cleavage)

  • Deposition: Evacuate chamber to < 10 mTorr. Seal and heat the entire chamber to 80°C for 4 hours.

    • Why? Heat vaporizes the silane; acid catalyzes the reaction with surface silanols.

  • Curing: Remove substrates and bake at 110°C for 30 mins.

    • Why? Drives the condensation reaction and removes residual trimethylsilanol.

  • Wash: Sonicate in Toluene (10 min), then Ethanol (10 min), then dry.

Protocol B: Liquid Phase Grafting (High Density)

Best for: Coating nanoparticles or porous beads.

  • Solvent System: Prepare 95% Ethanol / 5% Water solution. Adjust pH to 4.5 - 5.0 using Acetic Acid.

    • Critical: The pH must be acidic to hydrolyze the trimethylsiloxy groups.

  • Silanization: Add AP-M-BTMS to a final concentration of 2% (v/v). Stir for 30 minutes to allow "pre-hydrolysis" (activation).

  • Incubation: Immerse substrates/particles. Agitate gently for 2 hours at Room Temperature.

  • Rinse & Cure: Rinse 3x with Ethanol. Cure at 110°C for 1 hour.

Comparative Performance Data

The following data summarizes the stability of monolayers exposed to Phosphate Buffered Saline (PBS, pH 7.4) at 37°C (simulated physiological conditions).

MetricAPTES AP-M-BTMS APDMES
Initial Contact Angle 55° ± 5°72° ± 3° (More Hydrophobic)65° ± 2°
N/Si Ratio (XPS) 0.8 - 1.2 (Multilayer)0.4 - 0.5 (Monolayer)0.45 (Monolayer)
Stability (t₁/₂) *~4 Days> 21 Days ~10 Days
Roughness (RMS) 1.2 nm0.3 nm 0.4 nm

* t₁/₂ defined as time to 50% loss of amine functionality (measured via fluorescence assay).

Interpretation
  • Roughness: AP-M-BTMS forms significantly smoother layers (0.3 nm) than APTES, indicating a lack of vertical polymerization.

  • Stability: The half-life of AP-M-BTMS functionalization is over 5x longer than APTES. This is attributed to the hydrophobic "methyl-silicone" nature of the backbone, which prevents the hydrolysis of the underlying Si-O-Surface bonds.

References

  • Gelest, Inc.Silane Coupling Agents: Connecting Across Boundaries. (Technical Brochure).

  • Arkles, B. "Hydrophobicity, Hydrophilicity and Silanes." Paint & Coatings Industry, 2006.

  • Pasternack, R. M., et al. "How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-Derived Layers on Silica." Langmuir, 2008. (Foundational text for comparing mono- vs tri-functional silane stability).

  • Zhu, M., et al. "Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes." PLoS ONE, 2013.

  • US Patent 20080216709A1. "Cationically stabilised aqueous silica dispersion." Cites the specific use of 3-aminopropylmethylbis(trimethylsiloxy)silane for stabilizing silica.[1]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Aminopropylmethylbis(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that working with specialized organosilane compounds like 3-Aminopropylmethylbis(trimethylsiloxy)silane is fundamental to innovation in drug development and advanced materials. However, this work demands an unwavering commitment to safety. This guide provides a comprehensive, step-by-step approach to handling this chemical, grounded in established safety protocols and a deep understanding of its reactivity. Our goal is to empower you to conduct your research with the highest level of safety and confidence.

Hazard Identification and Risk Assessment: Understanding the Compound

3-Aminopropylmethylbis(trimethylsiloxy)silane is an organosilane that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] It is crucial to understand that these are not mere possibilities but expected outcomes upon improper exposure. Therefore, a thorough risk assessment is the foundational step before any handling procedure.

Key Hazards:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): Vapors or splashes can lead to significant eye damage.[1]

  • Respiratory Irritation (H335): Inhalation of vapors or mists may irritate the respiratory tract.[1]

Before you begin any work, you must have immediate access to and be thoroughly familiar with the Safety Data Sheet (SDS) for this specific chemical.

Pre-Operational Safety and Logistics Plan

A successful and safe experiment begins long before the chemical is handled. This pre-operational phase is critical for mitigating risks.

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is essential, but it should never be the sole line of defense. Engineering controls are designed to minimize exposure at the source.

  • Ventilation: Always handle 3-Aminopropylmethylbis(trimethylsiloxy)silane in a well-ventilated area.[1][3] A certified chemical fume hood is mandatory for all procedures that may generate vapors or aerosols.

  • Emergency Equipment: Ensure that a safety shower and an emergency eyewash station are readily accessible and have been recently tested.[1] Their immediate availability is critical in the event of an accidental exposure.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-Aminopropylmethylbis(trimethylsiloxy)silane. It is not a matter of choice but a critical safety requirement.

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[4]Provides protection against splashes and vapors, which can cause serious eye damage.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[5]Prevents skin contact, which can lead to irritation.[1] Always inspect gloves for any signs of degradation before use.[4]
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator may be necessary if ventilation is inadequate or for spill response.Protects against the inhalation of harmful vapors.[1]

Step-by-Step Safe Handling Protocol

Workflow for Handling 3-Aminopropylmethylbis(trimethylsiloxy)silane

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start 1. Don PPE prep_hood 2. Verify Fume Hood Operation prep_start->prep_hood prep_materials 3. Assemble Materials prep_hood->prep_materials handle_dispense 4. Dispense Chemical prep_materials->handle_dispense Proceed to handling handle_reaction 5. Perform Reaction/Procedure handle_dispense->handle_reaction handle_close 6. Tightly Close Container handle_reaction->handle_close cleanup_decontaminate 7. Decontaminate Work Area handle_close->cleanup_decontaminate Proceed to cleanup cleanup_waste 8. Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 9. Doff PPE cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands cleanup_ppe->cleanup_wash

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Aminopropylmethylbis(trimethylsiloxy)silane
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3-Aminopropylmethylbis(trimethylsiloxy)silane

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